

# Spectroscopic Profile of Isopropyl Cyanoacetate: A Technical Guide

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## Compound of Interest

Compound Name: *Isopropyl cyanoacetate*

Cat. No.: B077066

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This guide provides a comprehensive overview of the spectroscopic data for **isopropyl cyanoacetate**, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed experimental protocols and tabulated data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **isopropyl cyanoacetate**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
5.088[1]	Septet	1H	CH-(CH <sub>3</sub> ) <sub>2</sub>
3.472[1]	Singlet	2H	CH <sub>2</sub> -CN
1.303[1]	Doublet	6H	CH-(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[1]

### Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

Experimental  $^{13}\text{C}$  NMR chemical shift data for **isopropyl cyanoacetate** was not explicitly available in the searched resources. However, based on typical chemical shift ranges for the functional groups present, the following assignments can be predicted:

Predicted Chemical Shift ( $\delta$ ) ppm	Carbon Atom
~165	C=O (Ester)
~115	CN (Nitrile)
~70	CH (Isopropyl)
~25	CH <sub>2</sub> (Cyanoacetate)
~22	CH <sub>3</sub> (Isopropyl)

### Table 3: Infrared (IR) Spectroscopy Peak List

While a specific peak list was not available, the following table outlines the expected characteristic absorption bands for **isopropyl cyanoacetate** based on its functional groups. The experimental technique is noted as a neat liquid sample in a capillary cell.[2]

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
~2980	C-H	Alkane stretch
~2250	C≡N	Nitrile stretch
~1740	C=O	Ester stretch
~1470	C-H	Alkane bend
~1250	C-O	Ester stretch

### Table 4: Mass Spectrometry (MS) Data

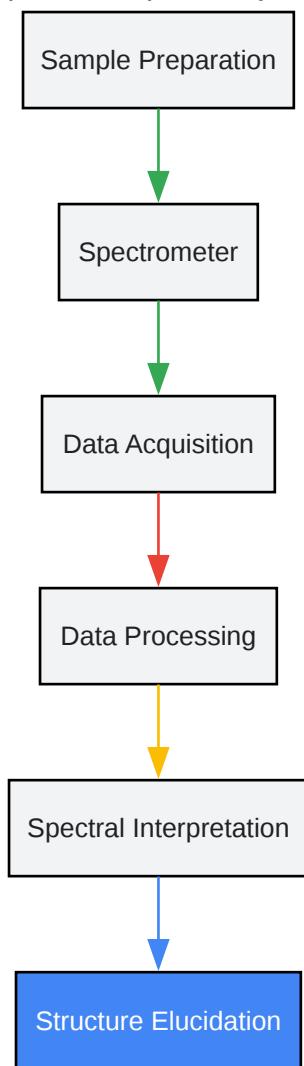
The mass spectrum was obtained via electron ionization (EI) at 75 eV.[1] The molecular ion peak is observed at m/z = 127, consistent with the molecular weight of **isopropyl cyanoacetate** (127.14 g/mol).[1][2]

<b>m/z</b>	<b>Relative Intensity (%)</b> <a href="#">[1]</a>
112.0	6.5
86.0	11.0
68.0	100.0
45.0	28.8
43.0	46.6
41.0	33.6
39.0	15.6
27.0	13.0

## Experimental Workflow

The general workflow for obtaining and analyzing spectroscopic data is illustrated below.

## General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **isopropyl cyanoacetate** was prepared by dissolving approximately 0.05 mL of the neat liquid in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ).<sup>[1]</sup> The solution was then transferred to a standard 5 mm NMR tube.

**Data Acquisition and Processing:**  $^1\text{H}$  NMR spectra were acquired on a 400 MHz spectrometer. [1] The instrument was locked to the deuterium signal of the solvent. A standard single-pulse experiment was used to acquire the free induction decay (FID). The FID was then Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).

## Infrared (IR) Spectroscopy

**Sample Preparation:** The IR spectrum was obtained from a neat liquid sample. A drop of **isopropyl cyanoacetate** was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film.[2]

**Data Acquisition and Processing:** The salt plates containing the sample were placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty salt plates was acquired first and automatically subtracted from the sample spectrum. The spectrum was recorded over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** The sample was introduced into the mass spectrometer, where it was vaporized. The gaseous molecules were then ionized using electron ionization (EI) with an electron energy of 75 eV.[1]

**Mass Analysis and Detection:** The resulting positively charged ions and fragment ions were accelerated into a mass analyzer, which separated them based on their mass-to-charge ratio ( $m/z$ ). The abundance of each ion was then measured by a detector to generate the mass spectrum.

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## References

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